3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal
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Overview
Description
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal is a chemical compound known for its multifunctional properties. . This compound is characterized by the presence of a phenyl group, a hydrazono group, and an oxo group, which contribute to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal typically involves the condensation of benzaldehyde with phenylhydrazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration, washed with hot methanol, and dried under vacuum .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal undergoes various chemical reactions, including:
Condensation Reactions: It reacts with ethyl cyanoacetate in the presence of ammonium acetate to yield azonicotinic acid derivatives.
Complexation Reactions: It forms complexes with silver(I) ions, which have been studied for their antimicrobial and optoelectronic properties.
Common Reagents and Conditions
Condensation Reactions: Ethyl cyanoacetate, ammonium acetate, acetic acid.
Complexation Reactions: Silver(I) ions, typically in the form of silver nitrate.
Major Products Formed
Azonicotinic Acid Derivatives: Formed from condensation reactions.
Silver(I) Complexes: Formed from complexation reactions, exhibiting antimicrobial and optoelectronic properties.
Scientific Research Applications
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in the synthesis of metal complexes.
Medicine: Potential use in developing antimicrobial agents to combat drug-resistant pathogens.
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The formation of metal complexes, such as silver(I) complexes, enhances its antimicrobial efficacy by facilitating the release of silver ions, which are known to have broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanal
- 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal
- 3-(4-Chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal
Uniqueness
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal stands out due to its balanced combination of phenyl, hydrazono, and oxo groups, which confer unique chemical reactivity and multifunctional properties. Its ability to form stable metal complexes and its antimicrobial efficacy make it a valuable compound for both scientific research and industrial applications .
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
(E)-3-hydroxy-1-phenyl-2-phenyldiazenylprop-2-en-1-one |
InChI |
InChI=1S/C15H12N2O2/c18-11-14(15(19)12-7-3-1-4-8-12)17-16-13-9-5-2-6-10-13/h1-11,18H/b14-11+,17-16? |
InChI Key |
GIVBDLMWDCLOGT-PBOGWBKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\O)/N=NC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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